molecular formula NH4SCN<br>CH4N2S B129041 Ammonium thiocyanate CAS No. 1762-95-4

Ammonium thiocyanate

Cat. No.: B129041
CAS No.: 1762-95-4
M. Wt: 76.12 g/mol
InChI Key: SOIFLUNRINLCBN-UHFFFAOYSA-N
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Description

Ammonium thiocyanate is an inorganic compound with the chemical formula [NH4][SCN]. It is a colorless, hygroscopic crystalline solid that is highly soluble in water, ethanol, and acetone. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Ammonium thiocyanate is an inorganic compound with the formula [NH4]+[SCN]− . It is primarily used in the manufacture of herbicides, thiourea, and transparent artificial resins . It is also used as a stabilizing agent in photography, in various rustproofing compositions, and as an adjuvant in textile dyeing and printing .

Mode of Action

This compound is made by the reaction of carbon disulfide with aqueous ammonia . Ammonium dithiocarbamate is formed as an intermediate in this reaction, which upon heating, decomposes to this compound and hydrogen sulfide . The [11C]SCN− ion is demonstrated as a potent nucleophile that can be used to readily generate a range of 11C-labelled thiocyanate molecules in high conversions .

Biochemical Pathways

Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

Pharmacokinetics

This compound is relatively volatile and highly soluble in water . It has a moderate mammalian toxicity and there is some risk of bioaccumulation . It is a recognized irritant .

Result of Action

The result of the action of this compound is the degradation of thiocyanate. Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail .

Action Environment

Thiocyanate is a common pollutant in gold mine, textile, printing, dyeing, coking, and other industries . Therefore, thiocyanate in industrial wastewater is an urgent problem to be solved . It is emphasized that biological systems, ranging from laboratory to full-scale, are able to successfully remove thiocyanate from factories . The treatment of industrial wastewater is essential .

Biochemical Analysis

Biochemical Properties

Ammonium thiocyanate is characterized by its unique physical and chemical properties that make it valuable in diverse applications . One of the notable chemical properties of this compound is its ability to form complex ions with transition metals . This property is extensively utilized in qualitative analysis to identify metal ions .

Cellular Effects

It is known that thiocyanate, the anion part of this compound, can react with ferric salts to form a deep-red ferric thiocyanate complex . This suggests that this compound could potentially interact with metal ions in cells, affecting cellular processes.

Molecular Mechanism

This compound is made by the reaction of carbon disulfide with aqueous ammonia . Ammonium dithiocarbamate is formed as an intermediate in this reaction, which upon heating, decomposes to this compound and hydrogen sulfide . This suggests that this compound could potentially interact with biomolecules through its thiocyanate anion, affecting enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

This compound is stable in air; however, upon heating it isomerizes to thiourea . The equilibrium mixtures at 150 °C and 180 °C contain 30.3% and 25.3% (by weight) thiourea, respectively . When heated at 200 °C, the dry powder decomposes to ammonia, hydrogen sulfide, and carbon disulfide, leaving a residue of guanidinium thiocyanate .

Transport and Distribution

Given its solubility in water , it is likely that it can be transported across cell membranes and distributed within cells and tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium thiocyanate can be synthesized by reacting carbon disulfide with aqueous ammonia. The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to this compound and hydrogen sulfide:

CS2+2NH3(aq)[NH2CS2][NH4]+[NH4]+[SCN]+H2S\text{CS}_2 + 2 \text{NH}_3(\text{aq}) \rightarrow [\text{NH}_2-\text{CS}_2]^−[\text{NH}_4]^+ \rightarrow [\text{NH}_4]^+[\text{SCN}]^- + \text{H}_2\text{S} CS2​+2NH3​(aq)→[NH2​−CS2​]−[NH4​]+→[NH4​]+[SCN]−+H2​S

Properties

IUPAC Name

azanium;thiocyanate
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InChI

InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3
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InChI Key

SOIFLUNRINLCBN-UHFFFAOYSA-N
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Canonical SMILES

C(#N)[S-].[NH4+]
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Molecular Formula

CHNS.H3N, [NH4]SCN, CH4N2S
Record name AMMONIUM THIOCYANATE
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Related CAS

463-56-9 (Parent)
Record name Ammonium thiocyanate
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DSSTOX Substance ID

DTXSID3029653
Record name Ammonium isothiocyanate
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Molecular Weight

76.12 g/mol
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Physical Description

Ammonium thiocyanate is a colorless crystalline solid. It is soluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in photography, as a fertilizer, and for many other uses., Liquid; Pellets or Large Crystals, Colorless crystals; [CAMEO]
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Record name Thiocyanic acid, ammonium salt (1:1)
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Boiling Point

Solid decomposes (USCG, 1999)
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Solubility

Very sol in water and ethanol; sol in acetone; insol in chloroform., Highly sol in liquid ammonia and liquid sulfur dioxide, and mildly sol in acetonitrile, Freely sol in ethanol; sol in methanol, acetone; practically insol in CHCl3, ethyl acetate
Record name AMMONIUM THIOCYANATE
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Density

greater than 1.1 at 68 °F 1.1-1.15 at 20 °C (solution) (USCG, 1999), 1.3057 g/mL
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Vapor Pressure

0.00000715 [mmHg]
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Mechanism of Action

Thiocyanate is a potent inhibitor of iodide transport and is a competitive substrate for the thyroid peroxidase, but it does not appear to be concentrated in the thyroid. Blockage of the iodide trapping mechanism has a disruptive effect on the thyroid-pituitary axis, similar to iodine deficiency. The blood levels of T4 and T3 decrease, resulting in a compensatory increase in the secretion of TSH by the pituitary gland. The hypertrophy and hyperplasia of follicular cells following sustained exposure results in an increased thyroid weight and the development of goiter. /Thiocyanate/
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Impurities

Maximum limits of impurities: Residue after ignition 0.01%; Insoluble matter 0.005%; chloride (Cl) 0.005%., Maximum limits of trace impurities (in ppm): Heavy metals (as Pb) 5; Iron (Fe) 3.
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Color/Form

Deliquescent crystals, Colorless, hygroscopic crystals

CAS No.

1762-95-4
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Melting Point

320 °F (USCG, 1999), 149.6 °C
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Synthesis routes and methods I

Procedure details

The two derivatives that are not commercially available (2-amino-benzothiazol-5-ol and 2-amino-benzothiazol-7-ol) can be obtained by cyclization of 3-methoxyaniline with ammoniumthiocyanate followed by demethylation with boron tribromide as outlined in the scheme below:
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Synthesis routes and methods II

Procedure details

This process was allegedly further improved by stripping the loaded solvent with a saturated aqueous solution of ammonium sulfate containing some sulfuric acid, the extract phase containing thiocyanic acid, ammonium sulfate, and the hafnium values in the form of hafnium thiocyanate. Such extract phase is then treated with gaseous ammonia, which reacts with the thiocyanic acid and hafnium thiocyanate to simultaneously form ammonium thiocyanate and hafnium hydroxide. This is said to be of the utmost importance in coprecipitating ammonium sulfate with the hafnium hydroxide to make the hafnium hydroxide easily filterable, see the aforementioned Greenberg et al., U.S. Pat. No. 3,069,232 of Dec. 18, 1962 entitled "Recovery of Hafnium Values." However, not only is the sulfate ion present, but the sulfuric acid introduced into the ammonium sulfate extractant to ensure recovery of the major portion of the thiocyanic acid in the extract phase, contaminates the extract phase and requires additional purification steps.
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